3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of novel heterocyclic compounds, including those related to pyrido[2,3-d]pyrimidin-4(3H)-one, showcasing their potential in medicinal chemistry. For example, a study by Desai et al. (2016) highlighted the synthesis of new bioactive heterocyclic compounds for antimicrobial activity screening, indicating the significance of these compounds in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Biological Evaluation for Therapeutic Use
Several studies have evaluated the biological activities of compounds related to "3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one," including their antiviral, cytotoxic, and anti-cancer properties. El-Subbagh et al. (2000) synthesized a series of compounds tested for in vitro antiviral and antitumor activities, highlighting the therapeutic potential of these molecules against various diseases (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Antimicrobial Activity
The antimicrobial activity of novel synthesized compounds, including pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, has been a significant area of research. For instance, compounds synthesized by Desai et al. (2016) were tested for in vitro antimicrobial activity, with several showing significant efficacy against various microbial strains. This research underlines the potential of these compounds in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Anticancer Activities
Research into the anticancer activities of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has shown promising results. Singh and Paul (2006) investigated the anti-cancer activities of certain derivatives, revealing significant activity against various human tumor cell lines. The structure-activity relationship studies in this research provide insights into optimizing these compounds for higher anti-cancer efficacy (Singh & Paul, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) , suggesting that these cells could be a potential target.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression of collagen , which is a key component in the fibrotic process. This suggests that the compound might interact with its targets to inhibit collagen expression, thereby exerting its anti-fibrotic effects.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in fibrosis. In particular, it may influence the pathway involving collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the synthesis of collagen, and its inhibition can lead to reduced collagen expression .
Result of Action
The compound has been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . These results suggest that the compound could have potential anti-fibrotic effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-15-4-2-8-19-16(15)20-12-22(17)13-5-9-21(10-6-13)26(24,25)14-3-1-7-18-11-14/h1-4,7-8,11-13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGCKVKBAJCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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